molecular formula C7H14O3 B8351417 ethyl (2R,3S)-3-hydroxy-2-methylbutanoate

ethyl (2R,3S)-3-hydroxy-2-methylbutanoate

Cat. No.: B8351417
M. Wt: 146.18 g/mol
InChI Key: BZFWGBFTIQSEBN-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-(2R)-methyl-(3S)-hydroxybutanoate is a 3-hydroxy carboxylic acid.
Ethyl-(2R)-methyl-(3S)-hydroxybutanoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

ethyl (2R,3S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C7H14O3/c1-4-10-7(9)5(2)6(3)8/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1

InChI Key

BZFWGBFTIQSEBN-RITPCOANSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)[C@H](C)O

SMILES

CCOC(=O)C(C)C(C)O

Canonical SMILES

CCOC(=O)C(C)C(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 6 L Erlenmeyer flask containing Baker's yeast (100 g) and sucrose (150 g) was added tap water (1000 mL) and the reaction mixture was mechanically stirred at room temperature for 0.5 h. Ethyl 2-methylacetoacetate (10 g, 0.0694 mol) was added to the reaction mixture and stirring continued for 24 h. Sucrose (50 g) was added and stirring continued for another 24 h. Hyflo super cel (50 g) was added to the reaction mixture and filtered through a sintered glass funnel. The aqueous solution was then extracted with ether (1.5 L), dried over sodium sulfate, and filtered. The solvent ether was removed via simple distillation to obtain ethyl 3-hydroxy-2-methylbutyrate (10 g, 100%) as a mixture of two isomers: 1H NMR (CDCl3) δ 1.18-1.30 (18H, m), 2.47-2.52 (2H, m), 3.85-3.91 (1H, m), 4.05-4.10 (1H, m), 4.13-4.21 (4H, m).
Name
sucrose
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Sucrose
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-methyl-3-hydroxybutyrate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl 2-methyl-3-oxo-butyrate was used to replace for ethyl acetoacetate. Yield 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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